Glycine, glycylglycyl-L-serylglycyl-
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Overview
Description
Glycine, glycylglycyl-L-serylglycyl- is a peptide compound composed of glycine, glycylglycine, and L-serylglycine units. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycylglycyl-L-serylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like glycine, glycylglycyl-L-serylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycylglycyl-L-serylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycine, glycylglycyl-L-serylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of peptide-based materials and products.
Mechanism of Action
The mechanism of action of glycine, glycylglycyl-L-serylglycyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the peptide’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine units.
L-serylglycine: A dipeptide composed of L-serine and glycine.
Uniqueness
Glycine, glycylglycyl-L-serylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions compared to simpler peptides like glycylglycine and L-serylglycine.
Properties
CAS No. |
51325-29-2 |
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Molecular Formula |
C11H19N5O7 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-1-7(18)13-3-9(20)16-6(5-17)11(23)15-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,23)(H,16,20)(H,21,22)/t6-/m0/s1 |
InChI Key |
MGHPRJXUGLYWAA-LURJTMIESA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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